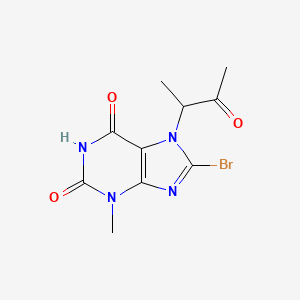

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

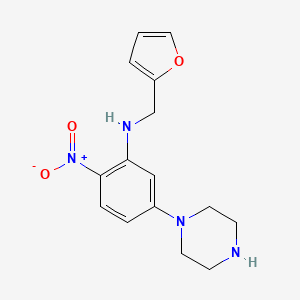

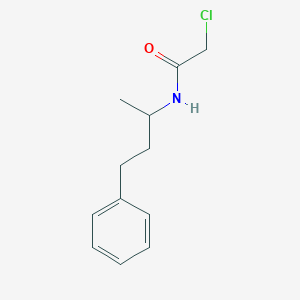

“8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione” is a chemical compound with the molecular formula C10H11BrN4O3 . It is an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .

Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H11BrN4O3), average mass (315.123 Da), and monoisotopic mass (314.001434 Da) .Applications De Recherche Scientifique

Regioselective C⁸-Metalation of Purine Bases

A study by Brackemeyer et al. (2014) showcases a methodology for the regioselective C⁸-metalation of purine bases, including derivatives similar to the compound . This process allows for the formation of Pt(II) complexes with purine bases, indicating the potential of purine derivatives in coordination chemistry and metal-ligand interaction studies (Brackemeyer et al., 2014).

Reaction Mechanisms with Trisamine

Khaliullin and Shabalina (2020) explored the unusual reactions of 8-bromo-substituted purine diones with trisamine, demonstrating the formation of unexpected products. This highlights the complex behavior of bromo-substituted purine derivatives in nucleophilic substitution reactions and their potential in synthetic organic chemistry (Khaliullin & Shabalina, 2020).

Antidepressant Properties

Research by Khaliullin et al. (2017, 2018) on compounds structurally related to 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione revealed antidepressant properties. These studies contribute to the understanding of purine derivatives as potential therapeutic agents, expanding the scope of scientific research applications for such compounds (Khaliullin et al., 2017); (Khaliullin et al., 2018).

Ionisation and Methylation Reactions

A study on purine-6,8-diones by Rahat et al. (1974) provides insights into their ionisation and methylation reactions. This research is relevant for understanding the chemical behavior of purine derivatives under different conditions, contributing to the broader knowledge of purine chemistry (Rahat et al., 1974).

Conformation and Catalysis

Kapuler et al. (1970) investigated the relationship between mononucleotide conformation and catalysis, using derivatives that include bromine substitutions. Such studies help in understanding the structural requirements for enzymatic activity and the potential impact of halogenated purines on biochemical processes (Kapuler et al., 1970).

Mécanisme D'action

As an intermediate used to prepare selective inhibitors of DPP4, “8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione” may play a role in the treatment of type 2 diabetes . DPP4 inhibitors work by blocking the action of DPP4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed.

Orientations Futures

The potential use of “8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione” in the treatment of type 2 diabetes suggests a future direction in drug development . As our understanding of the mechanisms of type 2 diabetes continues to grow, compounds like this one may play an increasingly important role in the development of effective treatments.

Propriétés

IUPAC Name |

8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSPOEAZYCDBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)

![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2643389.png)